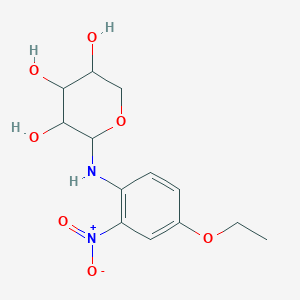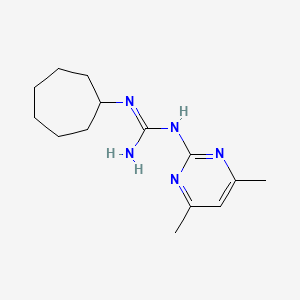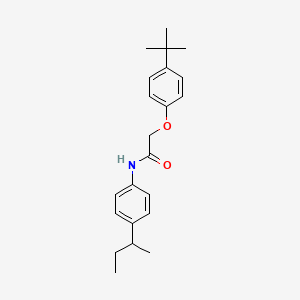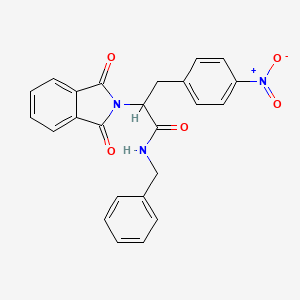
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine (ENX) is a chemical compound that has been extensively studied for its potential uses in scientific research. ENX is a glycosylated nitroaromatic compound that has been shown to have a range of biochemical and physiological effects. In
作用机制
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine works through a mechanism that involves the cleavage of the glycosidic bond between the xylopyranosyl group and the nitroaromatic moiety. This cleavage results in the release of the nitroaromatic compound, which can then react with specific enzymes or proteins to produce a fluorescent signal. The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been extensively studied and has been shown to be highly specific and sensitive.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to have a range of biochemical and physiological effects. In particular, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to inhibit the growth of certain bacterial strains and to have anti-cancer properties. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been shown to have a range of effects on cellular signaling pathways, including the MAPK and PI3K pathways.
实验室实验的优点和局限性
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has a number of advantages for use in lab experiments. It is a highly specific and sensitive probe that can be used to detect specific enzymes and proteins. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine is relatively easy to synthesize and is stable under a range of conditions. However, there are also limitations to the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments. For example, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine can be toxic to cells at high concentrations, and its use in vivo may be limited by its poor bioavailability.
未来方向
There are a number of future directions for research on N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine. One area of interest is the development of new synthetic methods for N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine that may improve its properties for use in scientific research. Additionally, there is interest in exploring the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in new applications, such as in the detection of specific bacterial strains or in the treatment of specific types of cancer. Finally, there is interest in exploring the use of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine in combination with other compounds or therapies to improve its efficacy and reduce its toxicity.
合成方法
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the resulting product with sodium dithionite. The final step involves the reaction of the resulting compound with xylopyranosylamine. The synthesis method of N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been well-established and has been used in numerous scientific studies.
科学研究应用
N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and detection of specific enzymes and proteins. N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has also been used as a substrate for the detection of glycosidases and glycosyltransferases. Additionally, N-(4-ethoxy-2-nitrophenyl)-beta-D-xylopyranosylamine has been studied for its potential use as a therapeutic agent for the treatment of bacterial infections and cancer.
属性
IUPAC Name |
2-(4-ethoxy-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-2-21-7-3-4-8(9(5-7)15(19)20)14-13-12(18)11(17)10(16)6-22-13/h3-5,10-14,16-18H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZORTHDRNMFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-2-nitroanilino)oxane-3,4,5-triol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)

![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)

![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
![N~2~-(4-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5060146.png)

![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)